Caffeic aldehyde
Overview
Description
Caffeic aldehyde, also known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring organic compound found in various plants. It is a phenolic aldehyde derived from caffeic acid and is known for its antioxidant properties. The compound is characterized by the presence of two hydroxyl groups on the benzene ring and an aldehyde group attached to a propenyl chain .
Mechanism of Action
Target of Action
Caffeic aldehyde primarily targets the Nuclear factor-2 erythroid related factor-2 (Nrf2) . Nrf2 is a transcription factor that regulates cellular redox status through endogenous antioxidant systems with simultaneous anti-inflammatory activity .
Mode of Action
This compound interacts with its target, Nrf2, by inducing it and its downstream enzymes HO-1 and NQO1 . This interaction decreases Keap1 content through the H-benzene interaction with Arg415 of Keap1 .
Biochemical Pathways
This compound affects the phenylpropanoid metabolic pathway . It is involved in the synthesis of lignin, which thickens cell walls and makes the plant resistant to ion toxicity . It also prevents the production of reactive oxygen species (ROS), reducing oxidative stress common in diseases .
Pharmacokinetics
Studies on caffeic acid, a related compound, indicate that it is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase ii enzymes . It undergoes conjugation and methylation processes, forming sulphated, glucuronic, and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of Caffeic acid in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and anti-inflammatory properties . By inducing Nrf2 and its downstream enzymes, it can decrease oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plant stress resistance can be indirectly improved by this gene . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caffeic aldehyde can be synthesized through several methods. One common method involves the oxidation of caffeic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound can be produced through the biotransformation of caffeic acid using microbial fermentation. This method is considered environmentally friendly and efficient. The use of genetically engineered microorganisms to enhance the yield of this compound is also being explored .
Chemical Reactions Analysis
Types of Reactions: Caffeic aldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form caffeic acid or other related compounds.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, caffeic alcohol.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Caffeic acid.
Reduction: Caffeic alcohol.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Caffeic aldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the production of cosmetics and food additives due to its antioxidant properties
Comparison with Similar Compounds
Caffeic aldehyde is similar to other phenolic aldehydes such as ferulic aldehyde and sinapic aldehyde. it is unique due to the presence of two hydroxyl groups on the benzene ring, which enhances its antioxidant properties. Other similar compounds include:
Ferulic aldehyde: Contains a methoxy group instead of a hydroxyl group.
Sinapic aldehyde: Contains two methoxy groups instead of hydroxyl groups
This compound’s unique structure allows it to exhibit stronger antioxidant activity compared to its analogs, making it a valuable compound in various scientific and industrial applications .
Biological Activity
Caffeic aldehyde, a phenolic compound derived from caffeic acid, has garnered attention for its diverse biological activities. This article reviews its antioxidant, anti-inflammatory, antibacterial, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its phenolic structure, which includes a hydroxyl group and an aldehyde functional group. Its chemical formula is CHO, and it is known for exhibiting significant antioxidant activity due to its ability to scavenge reactive oxygen species (ROS).
Antioxidant Activity
This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. A study comparing various hydroxy-bearing cinnamaldehyde compounds found that this compound demonstrated significant DPPH radical scavenging activity, comparable to caffeic acid and superior to vitamin C in certain assays .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (IC μM) |
---|---|
This compound | 18.6 |
Caffeic Acid | 20.0 |
Vitamin C | 23.7 |
o-Coumaraldehyde | 25.0 |
p-Coumaraldehyde | 30.0 |
The mechanism behind its antioxidant activity involves the ability of the carbonyl group in this compound to form reversible imine structures with amino groups in proteins, enhancing its interaction with cellular membranes and mitigating free radical damage .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines and enzymes in various cell types. For instance, in models of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Antibacterial Activity
The antibacterial potential of this compound has been explored against various pathogens. Studies have shown that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus cereus | 16 |
This antibacterial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
Recent studies have also highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example, in human breast cancer cell lines, this compound treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Case Studies
- Alzheimer’s Disease Model : In a rat model of Alzheimer’s disease induced by amyloid-beta injection, this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function as measured by the Morris water maze test .
- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that this compound reduced LPS-induced inflammation markers significantly compared to untreated controls .
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVYSVVTMKQSL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032315 | |
Record name | Caffeic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-15-7 | |
Record name | (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141632-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caffeic aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141632157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caffeic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFFEIC ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5UNB3LNK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.